Cas no 184179-08-6 (Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid))

Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) structure
184179-08-6 structure
Produktname:Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
CAS-Nr.:184179-08-6
MF:C20H30N4O11
MW:502.472405910492
MDL:MFCD00671412
CID:136587
PubChem ID:644345

Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-(9CI)
    • AC-ASP-GLU-VAL-ASP-ALDEHYDE (PSEUDO ACID)
    • N-Ac-Asp-Glu-Val-Asp-CHO
    • Ac-Devd-Cho
    • CASPASE-3 INHIBITOR I, CELL-PERMEABLE
    • AC-ALA-ALA-VAL-ALA-LEU-LEU-PRO-ALA-VAL-LEU-LEU-ALA-LEU-LEU-ALA-PRO-ASP-GLU-VAL-ASP-CHO
    • DEVD-CHO
    • AC-DEVD-ALDEHYDE
    • CASPASE-3 INHIBITOR
    • ACETYL-DEVD-ALDEHYDE
    • CASPASE-3 INHIBITOR I
    • AC-ASP-GLU-VAL-ASP-CHO
    • CELL-PERMEABLE, DEVD-CHO
    • APOPAIN INHIBITOR
    • CPP32
    • CPP32/APOPAIN INHIBITOR
    • CHEMBL417149
    • N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide
    • Ac-Asp-Glu-Val-Asp-Aldehyde
    • (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
    • N-acetyl-Asp-Glu-Val-Asp aldehyde
    • CCG-269708
    • L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
    • GTPL6527
    • Caspase-3 Inhibitor I - CAS 169332-60-9
    • N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(2S)-1-carboxy-3-oxopropan-2-yl]-L-valinamide
    • acetyl-aspartyl-glutamyl-valyl-aspartal
    • D71136
    • N-acetyl-asp-glu-val-asp-al
    • acetyl-Asp-Glu-Val-Asp aldehyde
    • L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]- (9CI)
    • AC-ASP-GLU-VAL-ASP-H
    • 169332-60-9
    • BS-15530
    • NCGC00345452-02
    • L 761191
    • 184179-08-6
    • s7901
    • (4S)-4-[[(2S)-2-acetamido-4-hydroxy-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-4-hydroxy-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
    • Z4561822377
    • N-acetyl-Asp-Glu-Val-Asp-aldehyde
    • (4S,7S,10S,13S)-7-(2-carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oicacid
    • AC-29039
    • SCHEMBL1674857
    • (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
    • BDBM10246
    • CS-7676
    • AKOS037648768
    • 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
    • MF 191
    • DTXSID40937624
    • Q27074145
    • Ac-Asp-Glu-Val-Asp aldehyde
    • acetyl-Asp-Glu-Val-Asp-aldehyde
    • C20H30N4O11
    • HY-P1001
    • 2h5i
    • CHEBI:59385
    • L-valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-
    • (4S)-4-{[(1S)-1-{[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl}-2-methylpropyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
    • L-Valinamide, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-(2-carboxy-1-formylethyl)-, (S)-
    • Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
    • MDL: MFCD00671412
    • Inchi: InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)
    • InChI-Schlüssel: UMBVAPCONCILTL-UHFFFAOYSA-N
    • Lächelt: OC(CCC(C(NC(C(NC(CC(=O)O)C=O)=O)C(C)C)=O)NC(C(CC(=O)O)NC(=O)C)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 502.19110779g/mol
  • Monoisotopenmasse: 502.19110779g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 16
  • Komplexität: 843
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 4
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 245Ų
  • Oberflächenladung: 0
  • Tautomerzahl: 32
  • XLogP3: -2.6

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Löslichkeit: H2O: 1 mg/mL
  • Löslichkeit: In Wasser auflösen, 1mg/ml

Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Sicherheitsinformationen

  • WGK Deutschland:3

Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A299080-10mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
184179-08-6
10mg
$ 1315.00 2022-06-08
abcr
AB589460-25mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); .
184179-08-6
25mg
€1090.50 2024-07-20
A2B Chem LLC
AE98797-5mg
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
184179-08-6 >96%
5mg
$302.00 2024-04-20
1PlusChem
1P00APHP-5mg
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
184179-08-6
5mg
$316.00 2025-02-25
abcr
AB589460-25 mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); .
184179-08-6
25mg
€1090.50 2023-06-14
TRC
A299080-2.5mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
184179-08-6
2.5mg
$ 420.00 2022-06-08
abcr
AB589460-5mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); .
184179-08-6
5mg
€310.50 2024-07-20
1PlusChem
1P00APHP-25mg
L-Valinamide,N-acetyl-L-a-aspartyl-L-a-glutamyl-N-(2-carboxy-1-formylethyl)-
184179-08-6
25mg
$1142.00 2025-02-25
abcr
AB589460-5 mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid); .
184179-08-6
5mg
€310.50 2023-06-14
TRC
A299080-5mg
Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
184179-08-6
5mg
$ 820.00 2022-06-08

Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid) Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:184179-08-6)Ac-Asp-Glu-Val-Asp-aldehyde (pseudo acid)
A1209197
Reinheit:99%/99%
Menge:5mg/25mg
Preis ($):184.0/646.0